molecular formula C18H16N2OS2 B2598642 N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide CAS No. 476307-30-9

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide

Cat. No. B2598642
CAS RN: 476307-30-9
M. Wt: 340.46
InChI Key: IOPWHJYLSFHLKH-UHFFFAOYSA-N
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Description

“N-(4-phenylthiazol-2-yl)cinnamamide” and its derivatives are a series of novel compounds that have been synthesized and evaluated for their anti-proliferative activities . They have shown potential as anti-tumor agents .


Synthesis Analysis

These compounds were synthesized by refluxing substituted 4-phenyl thiazol-2-amine derivatives with 4-aminobenzene-1-sulfonyl chloride in the presence of pyridine and acetic anhydride .


Molecular Structure Analysis

The structures of these compounds were confirmed by Infrared, Proton nuclear magnetic resonance, Mass spectral, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve refluxing substituted 4-phenyl thiazol-2-amine derivatives with 4-aminobenzene-1-sulfonyl chloride .

Scientific Research Applications

Thiazole Derivatives in Scientific Research

Amyloid Imaging in Alzheimer's Disease : Thiazole derivatives, such as certain radioligands, have been studied for their application in amyloid imaging within Alzheimer's disease patients. These compounds help measure amyloid levels in vivo in the brain, offering insights into the pathophysiological mechanisms and progression of amyloid deposits. The technique supports early detection and evaluates antiamyloid therapies (Nordberg, 2007).

Medicinal Chemistry : N-phenylpiperazine, a scaffold sharing a structural motif with the query compound, underlines its versatility in developing therapeutic agents for CNS disorders. This highlights the potential for thiazole-based compounds in medicinal chemistry, suggesting areas for future research beyond CNS structures (Maia et al., 2012).

Detection Methods for Food Safety : Thiazole derivatives have been explored for developing biosensors to detect acrylamide in processed foods. These sensors offer rapid, sensitive, and specific detection methods, crucial for managing substances potentially neurotoxic and carcinogenic (Pundir et al., 2019).

Antioxidant Activity Determination : Thiazole derivatives are part of studies investigating antioxidant activities in various fields, from food engineering to medicine. Their physicochemical properties contribute to understanding antioxidant mechanisms and the development of assays for antioxidant capacity evaluation (Munteanu & Apetrei, 2021).

Taste Perception Studies : The study of taste perception involves compounds like phenylthiocarbamide (PTC) and its derivatives, indicating the significance of thiazole derivatives in understanding the genetic basis of taste and its variation among individuals, with implications for nutrition and health (Bartoshuk et al., 1994).

Mechanism of Action

The most potent analogue, 8f, showed excellent inhibitions on the K562, Bel7402, A549 and Jurkat cells ranging from sub-micromolar to nanomolar concentration . It was suggested that the possible mechanism of 8f might be associated with inducing cancer cell apoptosis .

properties

IUPAC Name

3-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-17(11-12-22-15-9-5-2-6-10-15)20-18-19-16(13-23-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPWHJYLSFHLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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